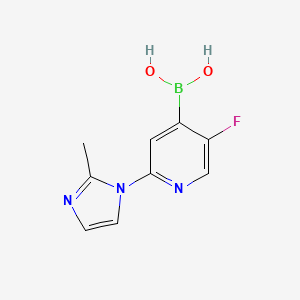
(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluorine atom and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques that ensure high yield and purity. These methods would include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or imidazole rings.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, (5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the boronic acid group can interact with biological targets such as enzymes and receptors .
Industry
In industry, this compound can be used in the development of new materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of (5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives and imidazole-containing molecules. Examples include:
(5-Methyl-2-phenyl-1H-imidazol-4-yl)boronic acid: Another boronic acid derivative with a different substitution pattern on the imidazole ring.
(2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid: A compound with a similar structure but lacking the fluorine atom.
Uniqueness
The uniqueness of (5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid lies in its combination of a fluorinated pyridine ring and an imidazole moiety. This combination provides distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
特性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC名 |
[5-fluoro-2-(2-methylimidazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-12-2-3-14(6)9-4-7(10(15)16)8(11)5-13-9/h2-5,15-16H,1H3 |
InChIキー |
RBDHCLNXVHVGOA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1F)N2C=CN=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















